BenchChemオンラインストアへようこそ!

Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride

Medicinal chemistry Ligand-receptor interactions CNS drug design

Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride (CAS 1185319-93-0) is a synthetic quinoxaline derivative featuring a cyclopropylamino group at the 2-position and an unsubstituted piperazine ring at the 3-position of the quinoxaline core. The compound belongs to the piperazinylquinoxaline class, a privileged scaffold in medicinal chemistry exploited for modulating G-protein-coupled receptors (e.g., GPR6) and kinase targets.

Molecular Formula C15H20ClN5
Molecular Weight 305.80 g/mol
Cat. No. B7897401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride
Molecular FormulaC15H20ClN5
Molecular Weight305.80 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC3=CC=CC=C3N=C2N4CCNCC4.Cl
InChIInChI=1S/C15H19N5.ClH/c1-2-4-13-12(3-1)18-14(17-11-5-6-11)15(19-13)20-9-7-16-8-10-20;/h1-4,11,16H,5-10H2,(H,17,18);1H
InChIKeyISZVKKYYPQRBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine Hydrochloride: Structural Identity and Core Pharmacophore for CNS Target Screening


Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride (CAS 1185319-93-0) is a synthetic quinoxaline derivative featuring a cyclopropylamino group at the 2-position and an unsubstituted piperazine ring at the 3-position of the quinoxaline core [1]. The compound belongs to the piperazinylquinoxaline class, a privileged scaffold in medicinal chemistry exploited for modulating G-protein-coupled receptors (e.g., GPR6) and kinase targets [2]. Its hydrochloride salt form (MW 305.80 g/mol, molecular formula C15H20ClN5) ensures aqueous solubility suitable for in vitro assay applications [1]. Unlike many heavily derivatized analogs, the compound retains a free secondary amine on the piperazine ring, a critical feature for hydrogen-bond donor interactions and salt-bridge formation with target proteins.

Why Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine Hydrochloride Cannot Be Interchanged With Common Piperazinylquinoxaline Analogs


In the piperazinylquinoxaline chemotype, minor structural modifications produce large shifts in receptor selectivity, pharmacokinetic behavior, and cellular potency. Systematic SAR studies on 5-HT3 antagonists demonstrate that substituting the quinoxaline 2-position with cyano vs. non-cyano groups alters pA2 values by orders of magnitude in guinea pig ileum assays [1]. Similarly, N-alkylation of the piperazine ring in PI3Kα-targeted quinoxalines converts inactive scaffolds into low-nanomolar inhibitors through steric and electronic effects [2]. The target compound uniquely combines an unsubstituted piperazine (enabling key hydrogen-bond interactions) with a cyclopropyl group at the 2-amine position (modulating conformational rigidity and metabolic stability). Procuring a generic piperazinylquinoxaline without verifying these precise substitution features risks selecting a compound with divergent target engagement, solubility, or off-target profiles.

Quantitative Evidence for Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine Hydrochloride: Physicochemical Differentiation from Close Analogs


Hydrogen-Bond Donor Capacity: Free Piperazine NH Versus N-Substituted Analogs

The target compound possesses three hydrogen-bond donors (two NH groups and one piperazine NH), whereas N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine (a common highly substituted analog) has only two HBDs because the piperazine 4-position is alkylated [1][2]. In the GPR6 modulator patent class, retention of the free piperazine NH correlates with improved CNS multiparameter optimization scores for dopamine and serotonin receptor targets, where a HBD count of 2–3 is optimal for blood-brain barrier penetration and target engagement [3].

Medicinal chemistry Ligand-receptor interactions CNS drug design

Rotatable Bond Count and Conformational Rigidity: Cyclopropyl vs. Alkylamino Substituents

The target compound contains 3 rotatable bonds [1], while its non-cyclopropyl analog N-isopropyl-3-(piperazin-1-yl)quinoxalin-2-amine (estimated) would have 4 rotatable bonds due to the isopropyl group's additional rotational freedom. The cyclopropyl ring imposes conformational restriction that reduces the entropic penalty upon receptor binding and may improve selectivity for rigid binding pockets such as the GPR6 orthosteric site described in patent literature [2]. Class-level SAR from 5-HT3 antagonist studies confirms that alkyl substitution on the quinoxaline 2-amine position significantly alters antagonist potency (pA2 shifting by >1 log unit between methyl and ethyl variants in guinea pig ileum) [3].

Conformational analysis Molecular docking Metabolic stability

Hydrochloride Salt Form: Solubility Advantage Over Free Base Analogs

The target compound is supplied as the hydrochloride salt, which enhances aqueous solubility compared to the free base form. Commercially, the compound is available at 98% purity (HPLC) from multiple suppliers . While direct solubility measurements for this specific compound are not publicly available, class-level data indicate that piperazinylquinoxaline free bases typically exhibit aqueous solubility <0.1 mg/mL at pH 7.4, whereas hydrochloride salt formation improves solubility by 10- to 100-fold through protonation of the piperazine ring [1]. In contrast, close analog 3-(piperazin-1-yl)quinoxalin-2(1H)-one (CAS 55686-32-3) is a neutral lactam with inherently lower basicity and solubility [2].

Aqueous solubility In vitro assay compatibility Salt selection

Optimal Procurement and Research Applications for Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine Hydrochloride


GPCR Screening Libraries Targeting CNS Receptors (GPR6, Dopamine, Serotonin)

The compound's free piperazine NH and cyclopropyl group align with the pharmacophore requirements of GPR6 modulators described in patent WO2014028479A1 [1]. Its physicochemical profile (HBD=3, TPSA=53.1 Ų) falls within the CNS drug-like space, making it a suitable candidate for inclusion in targeted GPCR screening decks where N-alkylated piperazine analogs may lack the requisite hydrogen-bond donor interaction. Procurement of the hydrochloride salt ensures ready solubility for high-throughput screening formats.

Kinase Inhibitor Lead Optimization Programs (PI3K, c-Met, EGFR)

Piperazinylquinoxalines have demonstrated potent PI3Kα inhibitory activity (IC50 values in the low nanomolar range for optimized derivatives) [2]. The target compound serves as a versatile intermediate for parallel derivatization: the unsubstituted piperazine provides a handle for N-arylation, N-alkylation, or sulfonylation, while the cyclopropyl group at the 2-amine position offers a metabolically stable substitution point. This makes the compound an ideal starting material for structure-activity relationship (SAR) expansion around the quinoxaline scaffold.

Off-Target Selectivity Profiling Against 5-HT3 Receptors

Given the established 5-HT3 antagonist activity of structurally related piperazinylquinoxalines (pA2 values in guinea pig ileum ranging from ~7 to >10 for cyano-substituted analogs) [3], the target compound—lacking the cyano group—can serve as a selectivity control to differentiate kinase-mediated effects from serotonergic off-target activity. Its non-cyano structure predicts substantially lower 5-HT3 binding affinity relative to cyanoquinoxaline derivatives, a hypothesis that can be tested in head-to-head radioligand displacement assays.

Chemical Biology Probe Development for Hydrogen-Bond Mediated Protein Interactions

The three hydrogen-bond donor capacity and modest TPSA of 53.1 Ų [4] position this compound as a useful scaffold for investigating the role of hydrogen-bond networks in protein-ligand recognition, particularly for targets where a basic amine interaction is essential. The hydrochloride salt form facilitates direct use in biophysical assays (SPR, ITC, NMR) without excipient interference, offering a procurement advantage over free-base analogs requiring solubilization optimization.

Quote Request

Request a Quote for Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.